

"application of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in agrochemical research"

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Compound of Interest

Compound Name: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Cat. No.: B186250

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Application of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in Agrochemical Research

Application Note & Protocols

Introduction

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a highly functionalized pyrazole derivative that serves as a critical building block in the synthesis of a wide array of heterocyclic compounds.^[1] Due to the significant biological activities exhibited by pyrazole-containing molecules, this compound has garnered substantial interest in agrochemical research. Pyrazole derivatives have been successfully developed into commercial fungicides, insecticides, and herbicides.^[2] While direct agrochemical applications of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** are not extensively documented, its utility as a versatile precursor for the creation of potent agrochemicals is well-established. This document provides an overview of its applications, synthesis protocols, and methods for evaluating the biological activity of its derivatives.

Core Applications in Agrochemical Synthesis

The primary application of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** in agrochemical research is as a synthon for the construction of more complex, biologically active molecules. Its multiple reactive sites, including the amino group, cyano groups, and the active methylene group, allow for a variety of chemical transformations to yield diverse heterocyclic systems. These derived compounds have shown potent activity in key agrochemical areas:

- **Fungicides:** As a precursor for pyrazole carboxamide fungicides, which are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. [\[3\]](#)[\[4\]](#)
- **Insecticides:** Used in the synthesis of insecticides that act on the nervous system of insects, for instance, by blocking GABA-gated chloride channels or modulating ryanodine receptors. [\[5\]](#)[\[6\]](#)
- **Herbicides:** A key intermediate for herbicides that inhibit crucial plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS). [\[7\]](#)[\[8\]](#)

Quantitative Data

Direct quantitative data on the agrochemical efficacy of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** is limited in publicly available literature. However, toxicological data for the compound is available. The primary focus of quantitative assessment lies in the evaluation of the derivatives synthesized from this precursor.

Table 1: Toxicological Data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**

Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects
LD50	Intravenous	Mouse	100 mg/kg	Details of toxic effects not reported other than lethal dose value. [9]

Table 2: Example Fungicidal Activity of a Pyrazole Carboxamide Derivative

Compound	Target Pathogen	EC50 (mg/L)	Reference
SCU2028 (a derivative)	Rhizoctonia solani	0.022	[3]

Table 3: Example Herbicidal Activity of Pyrazole Derivatives

Compound	Weed Species	EC50 (µg/mL)	Reference
Compound 3-1	Echinochloa crusgalli L.	64.32	[10]
Compound 3-1	Cyperus iria L.	65.83	[10]
Compound 3-1	Dactylis glomerata L.	62.42	[10]
Compound 3-1	Trifolium repens L.	67.72	[10]
Compound 3-7	Echinochloa crusgalli L.	65.33	[10]
Compound 3-7	Cyperus iria L.	64.90	[10]
Compound 3-7	Dactylis glomerata L.	59.41	[10]
Compound 3-7	Trifolium repens L.	67.41	[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

This protocol is based on the reaction of a malononitrile dimer with hydrazine.

Materials:

- Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)
- Hydrazine hydrate

- Ethanol
- Reaction flask with reflux condenser
- Stirring apparatus
- Heating mantle
- Filtration apparatus
- Recrystallization solvent (e.g., water or ethanol)

Procedure:

- Dissolve the malononitrile dimer (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add hydrazine hydrate (1 equivalent) to the solution.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Purify the crude product by recrystallization from a suitable solvent like water or ethanol to obtain pure **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**.

Protocol 2: General Procedure for Synthesis of Pyrazole-based Agrochemical Derivatives (Example: N-acylation)

This protocol describes a general method to derivatize the amino group of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**.

Materials:

- **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**
- Acid chloride or anhydride of choice
- A suitable solvent (e.g., Toluene, Dichloromethane)
- A non-nucleophilic base (e.g., Triethylamine, Pyridine)
- Standard laboratory glassware

Procedure:

- Suspend **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** (1 equivalent) in the chosen solvent in a reaction flask.
- Add the base (1.1 equivalents) to the suspension and stir.
- Slowly add the acid chloride or anhydride (1 equivalent) to the reaction mixture at room temperature or under cooling, depending on the reactivity.
- Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitor by TLC).
- Once the reaction is complete, quench the reaction with water.
- Extract the product with a suitable organic solvent.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is used to evaluate the fungicidal activity of compounds derived from **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**.

Materials:

- Test compounds
- Target fungal species (e.g., *Rhizoctonia solani*, *Botrytis cinerea*)
- Potato Dextrose Agar (PDA) medium
- Sterile petri dishes
- Solvent for dissolving compounds (e.g., DMSO)
- Incubator

Procedure:

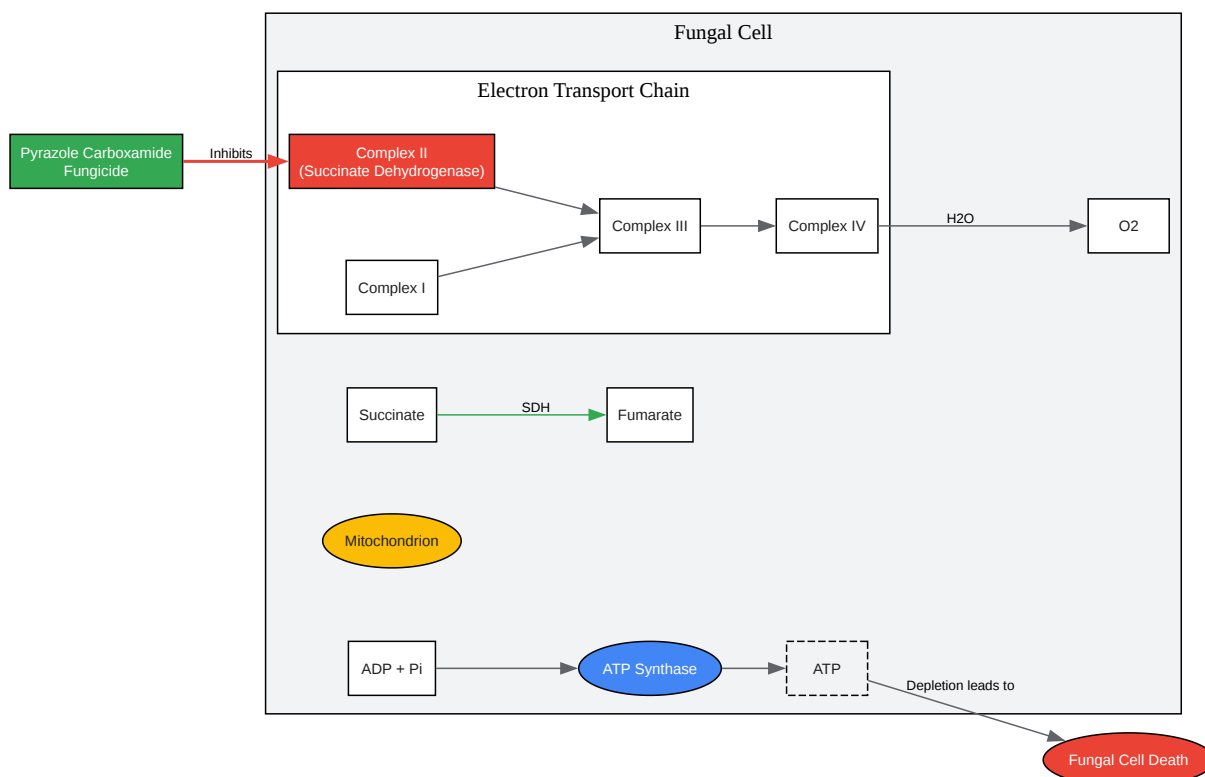
- Prepare stock solutions of the test compounds in DMSO.
- Prepare PDA medium and autoclave to sterilize.
- Cool the PDA medium to approximately 50-60 °C.
- Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Also prepare a control plate with DMSO only.
- Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Inoculate the center of each plate with a mycelial plug (typically 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.
- Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28 °C).
- Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 48-72 hours), or until the fungus in the control plate has reached the

edge of the dish.

- Calculate the percentage of inhibition of mycelial growth using the formula: $\text{Inhibition (\%)} = [(C - T) / C] * 100$ where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.
- Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations and using probit analysis.

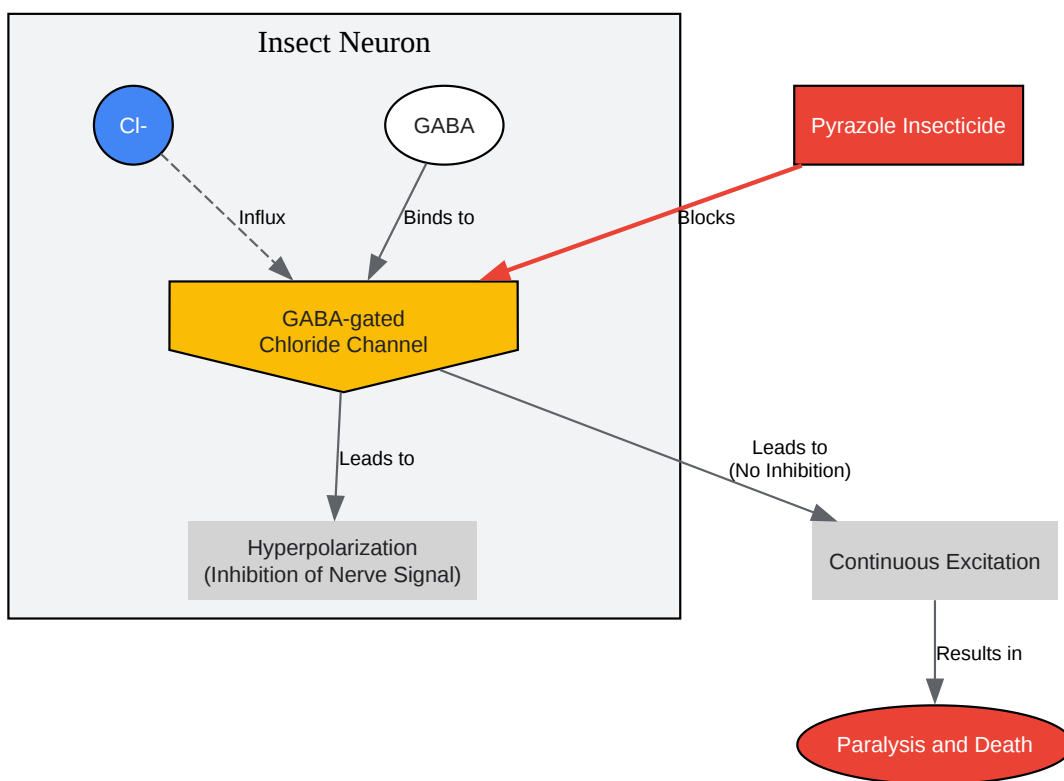
Signaling Pathways and Mechanisms of Action

While **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** is a precursor, the agrochemicals derived from it target specific biological pathways. The following diagrams illustrate the mechanisms of action for different classes of pyrazole-based agrochemicals.



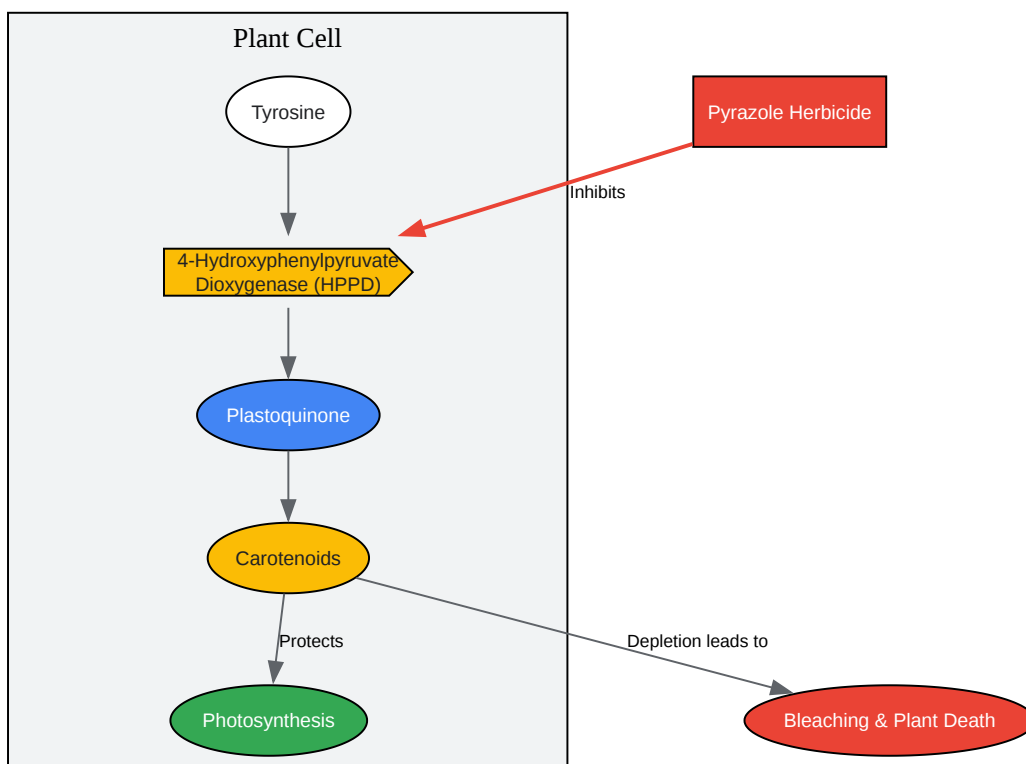
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Caption: Mechanism of action of pyrazole carboxamide fungicides.



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Caption: Mechanism of pyrazole insecticides targeting GABA receptors.



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